molecular formula C6H5N3O2S B13937004 2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol CAS No. 97337-30-9

2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol

Cat. No.: B13937004
CAS No.: 97337-30-9
M. Wt: 183.19 g/mol
InChI Key: MVCKNJFVICSQRJ-UHFFFAOYSA-N
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Description

2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may start with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then converted to 7H-pyrrolo[2,3-D]pyrimidin-4-ol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the pyrimidine ring.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

Major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-D]pyrimidine derivatives, such as:

Uniqueness

2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol is unique due to the presence of both mercapto and diol functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and studying enzyme interactions.

Properties

CAS No.

97337-30-9

Molecular Formula

C6H5N3O2S

Molecular Weight

183.19 g/mol

IUPAC Name

6-hydroxy-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3O2S/c10-3-1-2-4(7-3)8-6(12)9-5(2)11/h1,10H,(H3,7,8,9,11,12)

InChI Key

MVCKNJFVICSQRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1C(=O)NC(=S)N2)O

Origin of Product

United States

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